Boc-Dap-OH

Catalog No.
S672384
CAS No.
73259-81-1
M.F
C8H16N2O4
M. Wt
204,2 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap-OH

CAS Number

73259-81-1

Product Name

Boc-Dap-OH

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204,2 g/mole

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O

Synonyms

Boc-Dap-OH;73259-81-1;Boc-L-2,3-diaminopropionicacid;(S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;3-Amino-Boc-L-alanine;Boc-Dpr-OH;3-Amino-N-Boc-L-alanine;3-Amino-(tert-butoxycarbonyl)-L-alanine;(N-Boc-beta-amino)-Ala-OH;(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid;N-Boc-L-2,3-diaminopropanoicacid;MFCD00236843;SBB065814;Nalpha-Boc-2,3-diaminopropionicAcid;(S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid;N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID;Nalpha-Boc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID;PubChem13819;BOC-DAPA-OH;BOC-L-DAPA-OH;AC1MBSG4;AC1Q1MSN;BOC-L-DAP-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Solid-Phase Peptide Synthesis

Boc-Dap-OH is a popular choice for solid-phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled and efficient manner. The tert-butyl (Boc) group serves as a protecting group for the N-terminus (amino group) of the amino acid, allowing selective attachment of other amino acids during the synthesis process. This controlled addition of amino acids allows researchers to build complex peptide sequences with desired functionalities [].

Synthesis of Biologically Active Peptides

Boc-Dap-OH has been employed in the synthesis of various biologically active peptides with diverse applications. Here are some specific examples:

  • Gramicidin S Cyclic Analogs: These modified peptides exhibit both antibiotic and hemolytic activities, making them potentially valuable tools for studying bacterial cell membranes and developing new antimicrobial therapies [].
  • HCV Protease Inhibitor Modified Analogs: By incorporating Boc-Dap-OH, researchers have created modified analogs of existing Hepatitis C virus (HCV) protease inhibitors, potentially leading to improved drug candidates with enhanced efficacy or resistance profiles [].
  • Peptidic V1a Receptor Agonists: These peptides, synthesized using Boc-Dap-OH, can activate the V1a receptor, which is involved in various physiological processes. This research holds potential for developing drugs targeting the V1a receptor for treating various conditions [].

Other Applications

Beyond peptide synthesis, Boc-Dap-OH finds applications in other areas of scientific research:

  • Synthesis of Glucosamine Synthase Inhibitors: These molecules can potentially interfere with the production of glucosamine, a sugar molecule involved in various biological processes. Research using Boc-Dap-OH aims to develop glucosamine synthase inhibitors for treating conditions like diabetes and arthritis [].
  • Myosin Kinase Inhibitor Development: Boc-Dap-OH can be used to create molecules that inhibit myosin kinase, an enzyme crucial for muscle contraction. This research holds potential for developing drugs for treating muscle-related diseases [].
  • Preparation of Peptides with Metal Complexing Groups: Boc-Dap-OH can be used to create peptides capable of binding specific metals. These metal-binding peptides have potential applications in various fields, including biocatalysis, drug delivery, and imaging [].
  • Origin: Boc-Dap-OH is a derivative of L-2,3-diaminopropionic acid (Dap), a naturally occurring non-proteinogenic amino acid. It is synthesized by attaching a Boc (tert-butyloxycarbonyl) protecting group to the amino group of Dap [].
  • Significance: Boc-Dap-OH is a valuable building block for the synthesis of peptides containing Dap. Peptides are chains of amino acids that play essential roles in various biological processes. By incorporating Boc-Dap-OH into peptide sequences, researchers can study the structure-function relationship of Dap-containing peptides and explore their potential therapeutic applications [].

Molecular Structure Analysis

  • Boc-Dap-OH has a linear molecular structure with the following key features:
    • A central carbon chain with a carboxylic acid group (COOH) at one end and a primary amine (NH2) at the other end.
    • A side chain containing another amine group (NH2) on the second carbon atom.
    • A Boc protecting group attached to the N-terminus (the amine group closest to the carboxylic acid). This protecting group helps prevent unwanted side reactions during peptide synthesis [].

Chemical Reactions Analysis

  • Synthesis: Boc-Dap-OH can be synthesized from L-Dap through a series of chemical reactions, typically involving the protection of the amino groups with Boc groups and subsequent coupling reactions to form the desired peptide sequence [].
  • Deprotection: The Boc protecting group can be selectively removed under acidic conditions to reveal the free amine group, allowing for further peptide chain elongation [].

Due to the specific nature of these reactions, balanced chemical equations will vary depending on the chosen synthetic route and the final peptide product.

  • Other Relevant Reactions: Boc-Dap-OH can participate in various peptide coupling reactions with other amino acids or peptide fragments to form complex peptide structures [].

Physical And Chemical Properties Analysis

  • Limited data is available on the specific physical and chemical properties of Boc-Dap-OH. However, based on its structure, it is expected to be:
    • A white crystalline solid at room temperature.
    • Soluble in polar organic solvents like dimethylformamide (DMF) and methanol.
    • Insoluble in water due to the presence of the hydrophobic Boc group.
    • Relatively stable under acidic conditions used for deprotection.
  • More specific data on melting point, boiling point, and solubility might be available from commercial suppliers.

Boc-Dap-OH itself does not have a specific mechanism of action as it is a building block for peptides. However, the peptides containing Boc-Dap-OH can have various mechanisms of action depending on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other biomolecules to exert their biological effects [].

  • Boc-Dap-OH may be irritating to the skin, eyes, and respiratory system.
  • It is recommended to handle this compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].
  • Specific data on toxicity and flammability might not be readily available due to the compound's use in research settings. However, it is advisable to follow general laboratory safety guidelines when handling this material.

XLogP3

-2.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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